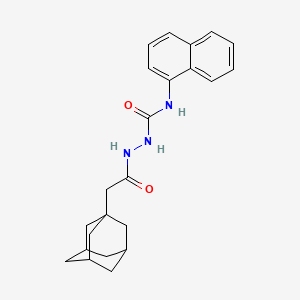
2-(1-adamantylacetyl)-N-1-naphthylhydrazinecarboxamide
描述
2-(1-adamantylacetyl)-N-1-naphthylhydrazinecarboxamide, also known as AAN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. AAN is a hydrazine derivative that has been synthesized through various methods.
作用机制
The mechanism of action of 2-(1-adamantylacetyl)-N-1-naphthylhydrazinecarboxamide is not fully understood. However, studies have suggested that 2-(1-adamantylacetyl)-N-1-naphthylhydrazinecarboxamide inhibits the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. 2-(1-adamantylacetyl)-N-1-naphthylhydrazinecarboxamide has also been shown to induce oxidative stress and DNA damage, leading to the activation of apoptosis pathways.
Biochemical and Physiological Effects:
2-(1-adamantylacetyl)-N-1-naphthylhydrazinecarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-(1-adamantylacetyl)-N-1-naphthylhydrazinecarboxamide can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 2-(1-adamantylacetyl)-N-1-naphthylhydrazinecarboxamide has also been shown to have anti-inflammatory and neuroprotective effects. Additionally, 2-(1-adamantylacetyl)-N-1-naphthylhydrazinecarboxamide has been shown to have antioxidant properties, which may contribute to its anti-tumor activity.
实验室实验的优点和局限性
One of the main advantages of 2-(1-adamantylacetyl)-N-1-naphthylhydrazinecarboxamide is its potential use in cancer treatment. 2-(1-adamantylacetyl)-N-1-naphthylhydrazinecarboxamide has been shown to have anti-tumor activity against various cancer cell lines, making it a promising candidate for further research. Additionally, 2-(1-adamantylacetyl)-N-1-naphthylhydrazinecarboxamide has been shown to have anti-inflammatory and neuroprotective effects, which may have implications for the treatment of other diseases.
However, there are also some limitations to the use of 2-(1-adamantylacetyl)-N-1-naphthylhydrazinecarboxamide in lab experiments. One limitation is that the mechanism of action of 2-(1-adamantylacetyl)-N-1-naphthylhydrazinecarboxamide is not fully understood, which may make it difficult to optimize its use in cancer treatment. Additionally, 2-(1-adamantylacetyl)-N-1-naphthylhydrazinecarboxamide has been shown to have some toxicity in certain cell lines, which may limit its use in some applications.
未来方向
There are several future directions for research on 2-(1-adamantylacetyl)-N-1-naphthylhydrazinecarboxamide. One direction is to further elucidate the mechanism of action of 2-(1-adamantylacetyl)-N-1-naphthylhydrazinecarboxamide, which may help to optimize its use in cancer treatment. Another direction is to study the potential use of 2-(1-adamantylacetyl)-N-1-naphthylhydrazinecarboxamide in combination with other anti-cancer agents, which may enhance its efficacy. Additionally, further research is needed to determine the toxicity profile of 2-(1-adamantylacetyl)-N-1-naphthylhydrazinecarboxamide in different cell lines and animal models, which may help to identify potential limitations to its use in clinical applications.
Conclusion:
In conclusion, 2-(1-adamantylacetyl)-N-1-naphthylhydrazinecarboxamide, or 2-(1-adamantylacetyl)-N-1-naphthylhydrazinecarboxamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. 2-(1-adamantylacetyl)-N-1-naphthylhydrazinecarboxamide has been synthesized through various methods and has been studied for its potential use in cancer treatment, as well as its anti-inflammatory and neuroprotective effects. While there are some limitations to the use of 2-(1-adamantylacetyl)-N-1-naphthylhydrazinecarboxamide in lab experiments, there are also several promising future directions for research on this compound.
科学研究应用
2-(1-adamantylacetyl)-N-1-naphthylhydrazinecarboxamide has been studied for its potential applications in biomedical research, particularly in cancer treatment. Studies have shown that 2-(1-adamantylacetyl)-N-1-naphthylhydrazinecarboxamide has anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 2-(1-adamantylacetyl)-N-1-naphthylhydrazinecarboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-(1-adamantylacetyl)-N-1-naphthylhydrazinecarboxamide has been studied for its potential use as an anti-inflammatory and neuroprotective agent.
属性
IUPAC Name |
1-[[2-(1-adamantyl)acetyl]amino]-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c27-21(14-23-11-15-8-16(12-23)10-17(9-15)13-23)25-26-22(28)24-20-7-3-5-18-4-1-2-6-19(18)20/h1-7,15-17H,8-14H2,(H,25,27)(H2,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMLCHOFYSYVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NNC(=O)NC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(5-bromo-2-furoyl)-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B4279014.png)
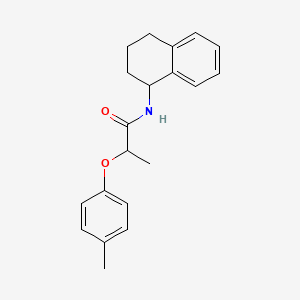
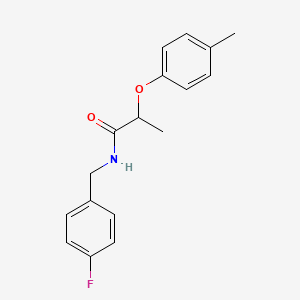
![N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B4279024.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4279028.png)
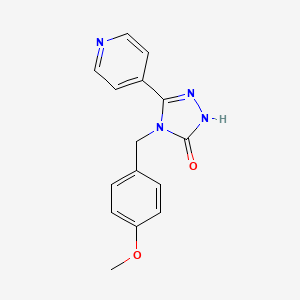
![propyl 4-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B4279050.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylindoline](/img/structure/B4279052.png)
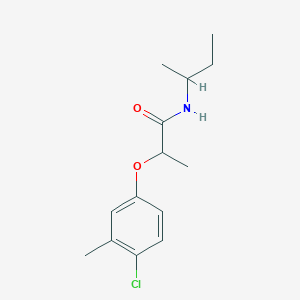
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B4279066.png)
![1-[2-(3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4279078.png)
![2-(1-adamantyl)-N-[1-(2,5-dimethylphenyl)ethyl]acetamide](/img/structure/B4279085.png)
![6-ethyl-2-{[(phenylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4279087.png)
![methyl 6-ethyl-2-{[(phenylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4279092.png)